molecular formula C8H4F4N2O B12854996 4-Fluoro-7-(trifluoromethoxy)-1H-benzimidazole

4-Fluoro-7-(trifluoromethoxy)-1H-benzimidazole

Cat. No.: B12854996
M. Wt: 220.12 g/mol
InChI Key: MODVMKQZGNBAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-7-(trifluoromethoxy)-1H-benzimidazole is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds that are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-7-(trifluoromethoxy)-1H-benzimidazole typically involves the introduction of fluorine and trifluoromethoxy groups into the benzimidazole core. One common method involves the reaction of 4-fluoroaniline with trifluoromethoxybenzene under specific conditions to form the desired compound. The reaction conditions often include the use of a strong acid catalyst and a controlled temperature environment to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-7-(trifluoromethoxy)-1H-benzimidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.

    Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzimidazole compounds.

Scientific Research Applications

4-Fluoro-7-(trifluoromethoxy)-1H-benzimidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-7-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethoxy groups enhance its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Fluoro-7-(trifluoromethoxy)-1H-benzimidazole include other fluorinated benzimidazoles and trifluoromethoxy-substituted heterocycles. Examples include:

  • 4-Fluoro-7-nitrobenzofurazan
  • Fluorinated isoquinolines
  • Trifluoromethylated indoles

Uniqueness

The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethoxy groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H4F4N2O

Molecular Weight

220.12 g/mol

IUPAC Name

4-fluoro-7-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H4F4N2O/c9-4-1-2-5(15-8(10,11)12)7-6(4)13-3-14-7/h1-3H,(H,13,14)

InChI Key

MODVMKQZGNBAHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1OC(F)(F)F)NC=N2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.